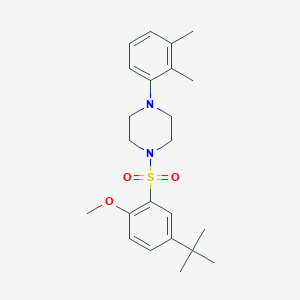![molecular formula C21H20F3N3O3 B2819663 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 318284-37-6](/img/structure/B2819663.png)
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is a useful research compound. Its molecular formula is C21H20F3N3O3 and its molecular weight is 419.404. The purity is usually 95%.
BenchChem offers high-quality 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimitotic Agents and Biological Activity
Research has explored derivatives of related compounds for their antimitotic activities. For instance, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate derivatives have shown that they possess activity in biological systems, with S-isomers being more potent than R-isomers. These findings suggest potential for related compounds in developing therapeutic agents targeting cell division mechanisms (C. Temple & G. Rener, 1992).
Synthesis of Pyrazole Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives is an important step for generating biologically active compounds. These derivatives have shown potential in cancer therapy due to their selective inhibition of tumor cell proliferation, invasion, metastasis, and promotion of apoptosis. This highlights the compound's role as an intermediate in synthesizing small molecule inhibitors with anticancer properties (Xiaobo Liu, Shan Xu, & Yinhua Xiong, 2017).
Antihyperglycemic Agents
Further research on (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones has demonstrated potent antihyperglycemic effects in diabetic models. These studies elucidate the compound's utility in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption, presenting a new class of antihyperglycemic agents (K. Kees et al., 1996).
Antimicrobial and Antifungal Activities
Novel derivatives of pyrazole have been synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the versatility of pyrazole-based compounds in addressing various microbial threats. This suggests the potential of "4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate" in similar applications (N. Siddiqui et al., 2013).
Herbicidal Activity
Research into 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates has indicated their phytotoxicity on seed germination and seedling growth, with specific compounds exhibiting selective toxicity. This highlights the compound's potential in developing selective herbicidal agents (C. Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).
properties
IUPAC Name |
[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-13-19(14(2)27(3)26-13)12-15-4-8-17(9-5-15)29-20(28)25-16-6-10-18(11-7-16)30-21(22,23)24/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXXZDHLVCVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

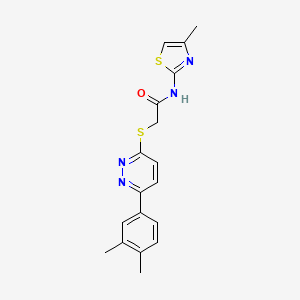
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)
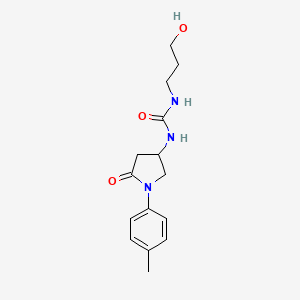
![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

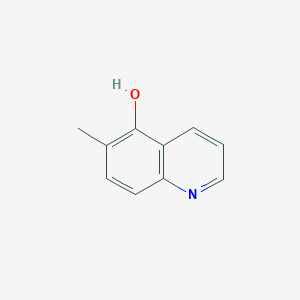

![(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819592.png)

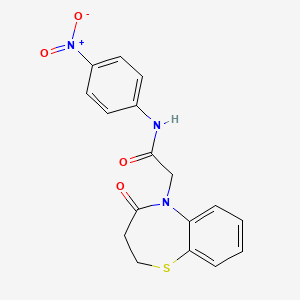
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)
